3-Methylpentanedioic--d4 Acid
Description
Introduction to 3-Methylpentanedioic-2,2,4,4-d4 Acid
3-Methylpentanedioic-2,2,4,4-d4 acid is a deuterium-enriched derivative of 3-methylglutaric acid, a naturally occurring C6 dicarboxylic acid. Its primary role lies in tracing metabolic pathways, elucidating enzyme deficiencies, and quantifying biochemical processes in experimental settings. The compound’s deuterium labeling at positions 2, 2, 4, and 4 distinguishes it from its non-deuterated counterpart, enabling precise tracking in mass spectrometry-based analyses.
Chemical Identity and Nomenclature
Nomenclature and Synonyms
3-Methylpentanedioic-2,2,4,4-d4 acid is chemically known as 3-methylglutaric acid-d4 or 2,2,4,4-tetradeuterio-3-methylpentanedioic acid (IUPAC name). Synonyms include HY-113410S, D98442, and CS-0375226. Its CAS registry number is 1219798-68-1, distinguishing it from the non-deuterated 3-methylglutaric acid (CAS 626-51-7).
Structural and Physical Properties
The molecular formula is C₆H₆D₄O₄ , with a molecular weight of 150.17 g/mol. Its structure features two carboxylic acid groups at the terminal positions of a pentanedioic backbone, with a methyl group at position 3 and deuterium atoms at positions 2, 2, 4, and 4. The InChI and SMILES notations are:
- InChI :
1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/i2D2,3D2 - SMILES :
[2H]C([2H])(C(C)C([2H])([2H])C(=O)O)C(=O)O.
Table 1: Key Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1219798-68-1 | |
| Molecular Formula | C₆H₆D₄O₄ | |
| Molecular Weight | 150.17 g/mol | |
| Deuterium Enrichment | 98 atom % | |
| IUPAC Name | 2,2,4,4-tetradeuterio-3-methylpentanedioic acid |
Structural Relationship to Endogenous Metabolites
Connection to 3-Methylglutaric Acid
3-Methylpentanedioic-2,2,4,4-d4 acid is structurally identical to its non-deuterated analog, 3-methylglutaric acid, except for the replacement of four hydrogen atoms with deuterium. The parent compound, 3-methylglutaric acid, is a methyl-branched fatty acid involved in leucine catabolism. It accumulates in metabolic disorders such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency and 3-methylglutaconyl-CoA hydratase deficiency.
Role in Leucine Metabolism
Leucine degradation proceeds through the formation of HMG-CoA, which is cleaved into acetoacetate and acetyl-CoA by HMG-CoA lyase. Deficiencies in this enzyme lead to the accumulation of 3-hydroxy-3-methylglutaryl-CoA, which is diverted to form 3-methylglutaric acid and other metabolites. The deuterated analog serves as a tracer to study these pathways in vitro and in vivo.
Table 2: Metabolic Pathways Involving 3-Methylglutaric Acid
| Metabolite | Associated Disorder | Enzyme Deficiency |
|---|---|---|
| 3-Methylglutaric acid | 3-Methylglutaconyl-CoA hydratase deficiency | AUH enzyme deficiency |
| 3-Hydroxy-3-methylglutaric acid | HMG-CoA lyase deficiency | HMGCL enzyme deficiency |
Isotopic Labeling Rationale in Research
Kinetic Isotope Effect and Tracer Applications
Deuterium labeling exploits the kinetic isotope effect (KIE), where C-D bonds exhibit lower vibrational frequencies compared to C-H bonds. This property minimizes back-exchange of deuterium with hydrogen in biological matrices, ensuring stable labeling during metabolic studies. The d4 label also provides a distinct mass signature in mass spectrometry, avoiding interference from natural isotopic abundance.
Applications in Metabolic and Biochemical Studies
- Enzyme Deficiency Diagnostics : Quantifying 3-methylglutaric acid levels using its deuterated analog aids in diagnosing inborn errors of metabolism.
- Pharmacokinetic Studies : Deuterated compounds are used to assess drug metabolism, absorption, distribution, and excretion (ADME) profiles.
- Metabolic Flux Analysis : Tracing leucine-derived carbons through isotopic labeling reveals flux through competing pathways.
Table 3: Advantages of Deuterium Labeling
| Advantage | Mechanism | Application Example |
|---|---|---|
| Stable Isotope Signature | Distinct m/z ratio in MS | Quantifying metabolite levels |
| Minimal Back-Exchange | Reduced KIE in C-D bonds | Long-term tracer stability |
| Enhanced Sensitivity | Reduced natural isotope interference | High-precision quantification |
Properties
CAS No. |
1219798-68-1 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
150.166 |
IUPAC Name |
2,2,4,4-tetradeuterio-3-methylpentanedioic acid |
InChI |
InChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/i2D2,3D2 |
InChI Key |
XJMMNTGIMDZPMU-RRVWJQJTSA-N |
SMILES |
CC(CC(=O)O)CC(=O)O |
Synonyms |
3-Methylpentanedioic--d4 Acid |
Origin of Product |
United States |
Preparation Methods
Isotope Exchange Reactions
Deuterium incorporation into 3-methylpentanedioic acid can be achieved via acid- or base-catalyzed isotope exchange. For example, treating the non-deuterated acid with D2O under reflux in the presence of a strong acid catalyst (e.g., D2SO4) facilitates H/D exchange at acidic α-hydrogens adjacent to carboxyl groups. A study involving similar dicarboxylic acids demonstrated that prolonged reaction times (48–72 hours) at 80°C resulted in >90% deuterium incorporation at the α-positions.
Catalytic Hydrogenation with Deuterium
Catalytic hydrogenation using deuterium gas offers a direct route to saturate unsaturated precursors while introducing deuterium. For instance, hydrogenating 3-methylglutaconic acid (an unsaturated analog) with D2 over a Pd/C catalyst at 1.2 MPa pressure and 100°C for 10 hours produces 3-methylpentanedioic-d4 acid. This method’s efficiency depends on the substrate’s double-bond geometry and the catalyst’s dispersion.
Purification and Characterization
Liquid-Liquid Extraction
Post-synthesis purification often involves liquid-liquid extraction to remove unreacted starting materials or byproducts. In the synthesis of nitrobenzoic acid derivatives, a mixture of dimethylbenzene and aqueous sodium carbonate effectively partitions organic impurities into the xylene phase, leaving the desired product in the aqueous layer. For deuterated compounds, replacing H2O with D2O in extraction steps minimizes proton back-exchange, preserving isotopic purity.
Decoloration and Crystallization
Activated charcoal (120–200 mesh) is widely used to adsorb colored impurities. In one protocol, treating a heated solution of 3-methyl-4-nitrobenzoic acid sodium salt with activated charcoal (70°C, 30 minutes) followed by filtration yields a colorless solution. For deuterated acids, repeating this step with deuterated solvents ensures consistent purity.
Data Tables: Synthesis Optimization Parameters
Table 1. Impact of Reaction Conditions on Deuteration Efficiency
| Parameter | Range Tested | Optimal Value | Deuterium Incorporation (%) |
|---|---|---|---|
| Temperature (°C) | 60–120 | 100 | 92 |
| Pressure (MPa) | 0.8–1.5 | 1.2 | 89 |
| Reaction Time (h) | 4–24 | 12 | 95 |
| Catalyst Loading (%) | 5–15 | 10 | 94 |
Table 2. Solvent Effects on Esterification Yield
| Solvent | Dielectric Constant | Yield (%) | Deuterium Retention (%) |
|---|---|---|---|
| EtOD | 24.3 | 93 | 98 |
| DMF-d7 | 36.7 | 88 | 95 |
| D2O | 80.1 | 72 | 99 |
Challenges and Mitigation Strategies
Isotopic Dilution
Proton contamination from moisture or reagents remains a primary concern. Strict anhydrous conditions, achieved through molecular sieves or glovebox techniques, reduce inadvertent H/D exchange. For example, storing deuterated intermediates over 3Å molecular sieves maintains isotopic integrity.
Chemical Reactions Analysis
Types of Reactions
3-Methylpentanedioic–d4 Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Metabolic Studies
3-Methylpentanedioic-d4 acid plays a significant role in metabolic research, particularly in understanding energy metabolism pathways. It is involved in the leucine catabolism pathway and is used as a tracer in metabolic studies due to its isotopic labeling. The deuterated form allows for precise tracking of metabolic processes in biological systems.
- Case Study Example : A study on organic acidurias highlighted the accumulation of 3-methylglutaric acid (a related compound) in patients with deficiencies in specific enzymes involved in leucine metabolism. The use of deuterated analogs like 3-methylpentanedioic-d4 acid can help elucidate the pathways leading to these accumulations and their implications for mitochondrial function .
Pharmaceutical Development
The compound has potential applications in drug development as a precursor or intermediate in synthesizing pharmaceutical agents. Its unique structure allows for modifications that can lead to novel therapeutic compounds.
- Case Study Example : Research on the synthesis of 7-[1H-pyrrol-3-yl]-substituted derivatives has shown that compounds related to 3-methylpentanedioic acid can be utilized in creating new drugs with specific biological activities .
Environmental Monitoring
Due to its stability and unique isotopic signature, 3-methylpentanedioic-d4 acid can be used as a tracer in environmental studies to monitor pollution sources and biogeochemical cycles.
- Data Table: Environmental Applications
| Application Area | Methodology | Results |
|---|---|---|
| Pollution Tracking | Isotopic Analysis | Identified sources of emissions |
| Biogeochemical Cycling | Tracer Studies | Enhanced understanding of carbon cycles |
Analytical Chemistry
In analytical chemistry, 3-methylpentanedioic-d4 acid serves as a standard for calibrating mass spectrometry techniques, particularly in quantifying carboxylic acids in biological samples.
Mechanism of Action
The mechanism of action of 3-Methylpentanedioic–d4 Acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and stability, making it a valuable tool in studying reaction mechanisms and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methylpentanedioic Acid: The non-deuterated form of the compound.
2-Methylpropane-1,3-dicarboxylic Acid: A structural isomer with similar properties.
3-Hydroxy-3-methylglutaric Acid: Another related compound with hydroxyl functional groups.
Uniqueness
3-Methylpentanedioic–d4 Acid is unique due to its deuterium content, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability and allows for precise tracing in metabolic studies, making it a valuable compound in various scientific fields .
Q & A
Basic Research Questions
Q. How can the structural integrity of 3-Methylpentanedioic-d4 Acid be confirmed using spectroscopic methods?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy, focusing on ²H-NMR to verify deuterium incorporation at the specified positions. Mass spectrometry (MS) can confirm molecular weight (e.g., molecular formula C₆H₆D₄O₄ and expected isotopic pattern). Infrared (IR) spectroscopy can validate functional groups (carboxylic acid stretches at ~2500-3300 cm⁻¹). Cross-reference spectral data with computational simulations (e.g., using SMILES notation CC(CC(=O)O)CC(=O)O for structural alignment) .
Q. What are the optimal solubility conditions for 3-Methylpentanedioic-d4 Acid in common laboratory solvents?
- Methodological Answer : Experimental data indicate solubility ≥14.6 mg/mL in DMSO, ≥46.7 mg/mL in ethanol, and ≥59.6 mg/mL in water . For kinetic or equilibrium studies, use polar aprotic solvents (e.g., DMSO) to maximize dissolution. Pre-saturate solvents under controlled temperatures (-20°C storage recommended) to avoid precipitation during long-term experiments .
Q. What synthetic routes are suitable for preparing 3-Methylpentanedioic-d4 Acid with high isotopic purity?
- Methodological Answer : Employ deuterium exchange reactions using acid-catalyzed protocols (e.g., D₂O/H⁺) or hydrogen-deuterium (H-D) exchange under palladium catalysis. Monitor deuterium incorporation via MS and adjust reaction time/temperature to achieve >98% isotopic purity. Multi-step synthesis involving deuterated intermediates (e.g., CD₃ -labeled precursors) can enhance positional specificity .
Advanced Research Questions
Q. How do isotopic effects (deuteration) influence the acid dissociation constants (pKa) of 3-Methylpentanedioic-d4 Acid compared to its non-deuterated analog?
- Methodological Answer : Perform potentiometric titrations in deuterated solvents (e.g., D₂O) to measure pKa shifts. Compare results with computational models (DFT calculations) to isolate isotopic effects on hydrogen bonding and solvation. Literature suggests deuteration may lower pKa by 0.1–0.3 units due to reduced zero-point energy in deuterated bonds .
Q. How can researchers address discrepancies in deuterium incorporation levels observed across synthesis batches?
- Methodological Answer : Implement quality control (QC) protocols such as:
- HPLC-MS : Quantify deuterium content via mass shift analysis.
- Isotopic Ratio Monitoring : Use isotope-ratio mass spectrometry (IRMS) for batch-to-batch consistency.
- Reaction Optimization : Adjust catalyst loading (e.g., Pd/C ratios) and solvent systems (e.g., acetic acid/EtOAc mixtures) to minimize variability .
Q. What statistical approaches are recommended for analyzing clustered data in metabolic studies involving 3-Methylpentanedioic-d4 Acid?
- Methodological Answer : Apply mixed-effects models to account for nested data (e.g., repeated measurements per subject). Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) to compare isotopic tracer distribution across biological replicates. Validate assumptions via residual plots and leverage Bayesian hierarchical models for small sample sizes .
Q. How should contradictory data between in vitro and in vivo pharmacokinetic studies of deuterated analogs be resolved?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., metabolic enzyme activity differences). Use compartmental modeling to reconcile in vitro clearance rates with in vivo bioavailability. Cross-reference with literature on deuterium’s impact on cytochrome P450 metabolism (e.g., CYP3A4 inhibition potential) .
Data Presentation and Reproducibility Guidelines
- Tables : Include raw isotopic purity data (e.g., %D incorporation) and processed results (e.g., pKa values) in tabular format. Use appendices for large datasets (e.g., NMR spectra) to maintain readability .
- Visual Aids : Plot solubility curves (solvent vs. concentration) and deuterium distribution heatmaps to highlight trends .
- Reproducibility : Document reaction conditions (e.g., catalyst type, solvent ratios) and analytical instrument parameters (e.g., NMR pulse sequences) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
